
Calpain Inhibitor XII
Overview
Description
Calpain Inhibitor XII (CAS 181769-57-3) is a reversible, selective inhibitor of calpain I (μ-calpain) with a reported inhibition constant (Ki) of 19 nM. It exhibits lower affinity for calpain II (m-calpain; Ki ≈ 0.5–1 µM) and weak inhibition of cathepsin B (Ki > 1 µM) . Structurally, it belongs to the α-ketoamide class of inhibitors, featuring a reactive warhead that forms a reversible covalent bond with the catalytic cysteine residue of target proteases .
This compound has been extensively studied in the context of viral proteases, particularly SARS-CoV-2 main protease (Mpro), where it demonstrates potent antiviral activity (EC₅₀ = 0.49 µM in cytopathic effect assays) . Beyond virology, it is used to investigate calpain’s role in neutrophil chemotaxis, neuronal signaling, and cardiac injury responses .
Preparation Methods
Chemical Identity and Structural Features
Molecular and Structural Properties
Calpain Inhibitor XII (CAS 181769-57-3) is a synthetic peptide derivative with the molecular formula C₂₆H₃₄N₄O₅ and a molecular weight of 482.57 g/mol . Its IUPAC name, benzyl (1-((1,2-dioxo-1-((pyridin-2-ylmethyl)amino)hexan-3-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate , reflects its α-ketoamide backbone and functional groups critical for protease inhibition. The compound features:
- A pyridin-2-ylmethyl group in the P1′ position.
- A norvaline residue (Nva) in the P1 position.
- A carboxybenzyl (Cbz) protecting group at the N-terminus.
X-ray crystallography studies reveal its unique binding mode to SARS-CoV-2 main protease (Mᵖʳᵒ), where the P1′ pyridine occupies the S1 pocket, while the P1 norvaline adopts an inverted conformation in the S1′ subsite.
Physicochemical Properties and Solubility
Solubility and Stability
This compound is sparingly soluble in aqueous buffers but dissolves readily in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (20.72 mM) . Key stability considerations include:
- Storage : Long-term stability requires storage at -20°C in powder form or -80°C in DMSO solutions.
- Light and Moisture Sensitivity : Degradation occurs under prolonged exposure to light or humidity, necessitating desiccated, light-protected containers.
Table 1: Physicochemical Profile of this compound
Property | Value | Source |
---|---|---|
Molecular Weight | 482.57 g/mol | |
Solubility in DMSO | 10 mg/mL (20.72 mM) | |
Storage Temperature | -20°C (powder), -80°C (DMSO) | |
Boiling Point | 732.3°C (Predicted) |
Preparation Methods for Experimental Use
Stock Solution Preparation
For in vitro assays, this compound is typically reconstituted as follows:
- Weighing : Transfer 2 mg of lyophilized powder to a sterile vial.
- Solubilization : Add 50 μL of anhydrous DMSO to achieve a 40 mg/mL stock concentration .
- Aliquoting : Divide into single-use aliquots to minimize freeze-thaw cycles.
- Working Solution : Dilute in assay buffer to final concentrations (e.g., 0.1–10 μM for enzymatic assays).
Quality Control Measures
- Purity : Commercial batches exhibit >95% purity via HPLC.
- Activity Validation : Confirm inhibitory activity using fluorometric calpain assays (e.g., SensoLyte 520 Kit).
Analytical Characterization
Spectroscopic and Chromatographic Data
- UV-Vis Spectrum : Absorbance maxima at 214 nm (amide bonds) and 260 nm (pyridine ring).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 483.3 [M+H]⁺ .
Crystallographic Insights
X-ray structures (PDB: 7K40) reveal critical interactions with SARS-CoV-2 Mᵖʳᵒ:
- The α-ketoamide group forms hydrogen bonds with catalytic residues His41, Gly143, and Cys145.
- The pyridin-2-ylmethyl group occupies the S1 pocket, forming a π-stacking interaction with His163.
Research Outcomes and Biological Activity
Antiviral Efficacy Against SARS-CoV-2
In Vero E6 cells infected with SARS-CoV-2, this compound demonstrated:
- EC₅₀ : 0.49 μM (primary CPE assay) and 0.78 μM (secondary VYR assay).
- Dual inhibition of Mᵖʳᵒ (IC₅₀ = 0.45 μM) and cathepsin L (IC₅₀ = 1.62 nM), disrupting viral replication and entry.
Table 2: Enzymatic Inhibition Profiles
Target Enzyme | IC₅₀/EC₅₀ | Assay Type | Source |
---|---|---|---|
Calpain I | 0.78 μM | Fluorimetric | |
SARS-CoV-2 Mᵖʳᵒ | 0.45 μM | CPE/VYR Assays | |
Cathepsin L | 1.62 nM | Fluorimetric |
Selectivity and Off-Target Effects
No significant inhibition of SARS-CoV-2 PLᵖʳᵒ or other cysteine proteases (IC₅₀ > 20 μM).
Chemical Reactions Analysis
Types of Reactions:: Calpain Inhibitor XII likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without explicit data, we can only infer based on its functional groups and reactivity.
Common Reagents and Conditions:: While specific reagents and conditions are not documented for this compound, we can speculate that standard organic synthesis techniques are employed. These may include protecting group manipulations, coupling reactions, and purification steps.
Major Products:: The major products formed during the synthesis of this compound would depend on the specific reactions involved. Without experimental data, we cannot provide precise details.
Scientific Research Applications
Antiviral Properties
1. Mechanism of Action Against SARS-CoV-2
Calpain Inhibitor XII has been identified as a potent inhibitor of both the main protease (Mpro) of SARS-CoV-2 and the host protease cathepsin L. Studies have shown that CI-XII exhibits significant antiviral activity in cell culture, with an effective concentration (EC50) against SARS-CoV-2 ranging from 0.49 to 2.07 μM, depending on the assay used .
- Inhibition of Mpro : CI-XII demonstrates an IC50 value of approximately 0.45 μM against Mpro, indicating its effectiveness in inhibiting viral replication through direct action on the virus's enzymatic machinery .
- Inhibition of Cathepsin L : CI-XII also inhibits cathepsin L with an IC50 value of 1.62 nM, which is crucial for viral entry as it activates the viral spike protein . This dual mechanism enhances its antiviral efficacy.
2. Broad-Spectrum Antiviral Activity
Research indicates that CI-XII is not only effective against SARS-CoV-2 but also exhibits broad-spectrum activity against other coronaviruses such as SARS-CoV and MERS-CoV. This broad activity is attributed to its ability to inhibit both viral and host proteases, making it a promising candidate for further development as a therapeutic agent against emerging viral threats .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in vitro:
- Study on Pseudovirus Neutralization : In a pseudovirus neutralization assay using Vero E6 cells, CI-XII significantly reduced viral entry, supporting its role in inhibiting cathepsin L-mediated activation of the spike protein .
- Drug Time-of-Addition Experiment : This experiment demonstrated that CI-XII inhibited HCoV-OC43 replication at early stages of infection, confirming its potential to block initial viral entry effectively .
Comparative Data Table
The following table summarizes key findings related to this compound's antiviral activity compared to other inhibitors:
Compound | Target Enzyme | IC50 (nM) | EC50 (μM) | Notes |
---|---|---|---|---|
This compound | Mpro | 450 | 0.49 | Dual action on Mpro and cathepsin L |
Cathepsin L | 1.62 | 2.07 | Significant reduction in pseudovirus entry | |
GC-376 | Mpro | 30 | 3.37 | More potent against Mpro but less effective than CI-XII in cellular assays |
Boceprevir | Mpro | 1000 | N/A | Weaker inhibition compared to CI-XII |
Mechanism of Action
The compound likely exerts its effects by inhibiting calpain I. Calpains participate in proteolysis, affecting protein turnover and cellular homeostasis. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Enzymatic Potency and Selectivity
Table 1: Inhibition Profiles of Calpain Inhibitors and SARS-CoV-2 Mpro Inhibitors
Key Findings :
- Potency : this compound outperforms Calpain Inhibitor II and boceprevir in SARS-CoV-2 inhibition (EC₅₀ 0.49 µM vs. 2.07 µM and 3.37 µM, respectively) .
- Dual Inhibition : Unlike GC-376 (equipotent against HRV3C), this compound is selective for SARS-CoV-2 Mpro over HRV3C (IC₅₀ ratio > 20) .
- Cathepsin L Activity : Both this compound and II inhibit cathepsin L, a host protease critical for viral entry, enhancing their antiviral mechanisms .
Structural and Mechanistic Differences
Table 2: Structural Features and Binding Mechanisms
Key Insights :
- Unique Binding Pose : this compound adopts an inverted configuration, positioning its P1' pyridine in the S1 pocket, a feature absent in other calpain inhibitors .
- Warhead Flexibility : The α-ketoamide warhead in this compound allows reversible inhibition, contrasting with the irreversible aldehyde warhead in Calpain Inhibitor II .
Cytotoxicity and Therapeutic Index
Key Observations :
- This compound exhibits acceptable cytotoxicity (CC₅₀ > 50 µM), making it suitable for in vitro antiviral studies .
Resistance and Clinical Potential
- Resistance Barrier : this compound’s dual inhibition of Mpro and cathepsin L may reduce viral escape mechanisms compared to single-target inhibitors like GC-376 .
- Repurposing Potential: While GC-376 and boceprevir have clinical precedents (veterinary coronavirus use and HCV treatment, respectively), this compound remains preclinical but offers a novel scaffold for optimization .
Biological Activity
Calpain Inhibitor XII (CI-XII) is a compound that has garnered attention for its potential antiviral properties, particularly against SARS-CoV-2. This article explores the biological activity of CI-XII, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and structural characteristics. The findings are supported by various studies, including case studies and experimental data.
Calpain inhibitors, including CI-XII, exhibit dual mechanisms of action against viral infections. They primarily inhibit:
- Viral Main Protease (Mpro) : CI-XII shows significant inhibition of the SARS-CoV-2 Mpro with an IC50 value of approximately 0.45 µM, indicating its effectiveness in disrupting viral replication processes .
- Host Protease Cathepsin L : CI-XII also inhibits cathepsin L, a host protease critical for the entry of SARS-CoV-2 into cells. This dual inhibition enhances its antiviral activity beyond that of traditional protease inhibitors .
Table 1: Inhibition Potency of this compound
Compound | Target | IC50 (µM) | EC50 (µM) |
---|---|---|---|
This compound | Mpro | 0.45 | 0.49 |
This compound | Cathepsin L | - | 2.07 |
GC-376 | Mpro | 0.03 | 3.37 |
Efficacy in Antiviral Activity
Research indicates that CI-XII not only inhibits viral entry but also reduces viral replication effectively. In cell culture studies, CI-XII demonstrated a significant reduction in SARS-CoV-2 pseudoviral particle entry into Vero E6 cells, showcasing its potential as an antiviral agent .
Case Study: SARS-CoV-2 Pseudovirus Neutralization Assay
In a study assessing the antiviral activity of CI-XII against SARS-CoV-2, researchers performed a pseudovirus neutralization assay. The results indicated that:
- Early Stage Inhibition : CI-XII effectively inhibited viral entry when administered at the onset of infection.
- Reduced Efficacy Over Time : The antiviral potency decreased when introduced at later stages of viral replication, highlighting the importance of timing in therapeutic application .
Structural Insights
X-ray crystallography studies have provided valuable insights into how CI-XII interacts with Mpro. Notably, CI-XII adopts an "inverted binding pose," which allows for a snug fit within the active site of Mpro, optimizing its inhibitory effect . This structural information is crucial for the design of more effective inhibitors targeting both viral and host proteases.
Table 2: Structural Characteristics of this compound
Feature | Description |
---|---|
Binding Mode | Inverted binding pose |
Interaction with Mpro | Tight fit in active binding sites |
Potential for Drug Resistance | Dual target mechanism reduces resistance risk |
Q & A
Basic Research Questions
Q. How does Calpain Inhibitor XII achieve selectivity for calpain I (μ-calpain) over calpain II (m-calpain) and other proteases?
this compound exhibits a Ki value of 19 nM for calpain I, compared to 120 nM for calpain II and 750 nM for cathepsin B . This selectivity arises from structural differences in the active sites of calpain isoforms. Calpain I requires lower calcium concentrations for activation, and the inhibitor’s P1 region (Z-L-Nva) preferentially interacts with μ-calpain’s hydrophobic binding pocket . To validate selectivity, researchers should compare inhibition kinetics across recombinant calpain isoforms and use fluorogenic substrates (e.g., Calpain 1 Inhibitor Screening Kit) to rule off-target effects .
Q. What experimental protocols are recommended for validating this compound in high-throughput assays?
Use a 96-well plate format with fluorescence-based substrates (e.g., Calpain 1 Substrate Suc-LLVY-AMC). Include controls such as Calpain 1 Inhibitor Control (1 µM) and monitor activity with a fluorescence plate reader (ex/em: 380/440 nm). Pre-incubate the enzyme with inhibitor for 10 minutes at 37°C to ensure binding equilibrium. Data normalization against vehicle-treated controls and calculation of IC50 values via nonlinear regression are critical .
Q. How do solvent properties (e.g., dielectric constant, donor/acceptor numbers) influence this compound’s stability in enzymatic assays?
this compound requires solvents with high ionizing–dissociating capacity (e.g., hydroxyl-functionalized ionic liquids) to maintain enzyme activity. Solvents with donor number (DN) >20 and acceptor number (AN) >30 mimic water’s amphoteric behavior, stabilizing the ionization of enzyme functional groups. Avoid solvents like NO3−- or lactate-based ionic liquids, which deactivate calpains .
Q. What in vivo dosing strategies are optimal for studying this compound in rodent models of neuronal injury?
For a 20 g mouse, dissolve 2 mg/mL in 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O. Administer 10 mg/kg intraperitoneally (100 µL volume) . Monitor calpain activity in tissue lysates using immunoblotting for spectrin breakdown products (SBDPs), a biomarker of calpain activation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve discrepancies in this compound’s binding stability compared to other calpain inhibitors?
MD simulations (e.g., 100-ns trajectories) reveal that this compound’s P1 region exhibits higher root mean square fluctuation (RMSF) values (~1.5 Å) than newer inhibitors like UAWJ246 (~0.8 Å), indicating weaker binding stability in SARS-CoV-2 Mpro complexes . To improve affinity, modify the P2/P3 substituents to enhance hydrophobic interactions with residues like His163 and Glu166 .
Q. What strategies enable dual inhibition of calpain I and cathepsin L using this compound derivatives?
Co-crystallization studies show that this compound’s α-ketoamide group can be modified with a chloromethyl ketone moiety to target cathepsin L’s oxyanion hole. Dual inhibitors require balancing steric bulk to avoid clashes with cathepsin L’s S2 pocket while retaining μ-calpain selectivity. In silico docking (Glide SP/XP) and free energy calculations (MM-GBSA) are essential for optimizing binding poses .
Q. How should researchers address contradictory data on this compound’s antiviral efficacy against SARS-CoV-2?
While this compound binds SARS-CoV-2 Mpro (Kd ~7.2 µM), its fluctuating RMSD (1.5–2.5 Å) in MD simulations suggests partial occupancy of the active site . Pair it with nanobodies (e.g., Nb20) to stabilize the RBD/Mpro interface. Validate synergy via plaque reduction neutralization tests (PRNT) and qRT-PCR for viral load .
Q. What structural insights guide the rational design of this compound analogs with improved blood-brain barrier (BBB) penetration?
Replace the pyridinylmethyl group with a smaller, less polar substituent (e.g., trifluoromethyl) to reduce molecular weight (<450 Da) and increase logP (~2.5). In vitro BBB models (hCMEC/D3 monolayers) and P-glycoprotein efflux assays are critical for optimizing permeability .
Q. How does this compound modulate phospholipase C (PLC)-dependent signaling in SARS-CoV-2-infected cells?
this compound inhibits PLC-β cleavage, reducing phosphatidic acid and PIP2 levels, which disrupts viral endocytosis. Use FRET-based PLC activity assays and confocal imaging of PIP2-rich membrane domains to quantify this effect .
Q. Methodological Notes
- Data Interpretation : Cross-validate calpain inhibition data with orthogonal assays (e.g., fluorometry, immunoblotting) to rule out substrate interference.
- Experimental Design : Use calpain-specific substrates (e.g., Suc-LLVY-AMC) and include calpastatin controls to confirm on-target effects .
Properties
IUPAC Name |
benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWMBFPIAQRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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